molecular formula C16H18N2O2 B13800812 Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-

Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-

Cat. No.: B13800812
M. Wt: 270.33 g/mol
InChI Key: OVGBJDUFKOTPSJ-UHFFFAOYSA-N
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Description

The compound “Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-” is a structurally complex molecule featuring a bicyclic quinoline core modified with a 1,2-dihydro-2-oxo group and a 6-methyl substituent. The acetamide moiety is functionalized with an N-cyclopropyl group and a methylene-linked quinolinylmethyl group, contributing to its unique stereoelectronic properties.

The cyclopropyl group introduces steric constraints and metabolic stability, while the dihydroquinoline moiety may enhance solubility compared to fully aromatic systems. The methyl group at position 6 could influence lipophilicity and binding interactions. Synthetically, such compounds likely require multi-step protocols involving amidation, cyclization, and purification via column chromatography, as seen in analogous acetamide derivatives .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide

InChI

InChI=1S/C16H18N2O2/c1-10-3-6-15-12(7-10)8-13(16(20)17-15)9-18(11(2)19)14-4-5-14/h3,6-8,14H,4-5,9H2,1-2H3,(H,17,20)

InChI Key

OVGBJDUFKOTPSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Coupling Reactions

The primary synthetic route to this compound involves the formation of the amide bond between a carboxylic acid derivative and an amine. According to patent WO2019043208A1, amide bond formation can be effectively accomplished by coupling a carboxylic acid intermediate with a suitable amine in the presence of coupling reagents or catalysts.

  • Step A: The carboxylic acid corresponding to the quinolinyl moiety is activated and reacted with N-cyclopropylamine or a related amine derivative.
  • Coupling Agents: Common coupling agents such as carbodiimides (e.g., EDCI, DCC) or newer peptide coupling reagents can be employed to facilitate the formation of the amide bond.
  • Conditions: The reaction is typically carried out under mild conditions to preserve the sensitive quinolinone structure, often in an aprotic solvent like dichloromethane or dimethylformamide, with temperature control to optimize yield.

Synthetic Route Summary Table

Step Reactants Reagents/Conditions Outcome Reference
1 1,2-Dihydro-6-methyl-2-oxo-3-quinoline carboxylic acid Coupling agent (e.g., EDCI, DCC), base, solvent (DMF, DCM) Activated acid intermediate
2 Activated acid intermediate + N-cyclopropylamine Stirring at room temperature or mild heating Formation of N-cyclopropyl-N-quinolinyl acetamide
3 Aryl halide quinolinyl derivative + amine Pd catalyst, phosphine ligand, base, solvent, heat Pd-catalyzed C–N cross-coupling to form amide

Additional Considerations

  • Purification: The crude product is typically purified by recrystallization or chromatographic techniques to achieve high purity.
  • Impurity Control: Recent patents emphasize low impurity compositions for pharmaceutical relevance, indicating the importance of optimized reaction conditions and purification.
  • Scale-Up: The described methods are amenable to scale-up for industrial or pharmaceutical production, given appropriate control of reaction parameters.

Chemical Reactions Analysis

Cyclopropane Ring Transformations

The cyclopropyl group may undergo ring-opening or functionalization under specific conditions:

  • Electrophilic Addition : Reaction with bromine in acetic acid leads to dibrominated products via cyclopropane ring opening, as observed in N-cyclopropyl carboxamide derivatives .

  • Oxidative Cleavage : Ozonolysis or KMnO<sub>4</sub>/H<sub>2</sub>O generates dicarboxylic acid derivatives .

Comparative data for cyclopropane-containing analogs:

CompoundReactionOutcomeReference
N-Cyclopropyl-N-(6-methylquinolinyl)methylamineBrominationDibrominated side chain
7-(Cyclopropyl)-4-aminoquinolineOzonolysis1,3-Dicarboxylic acid derivative

Quinoline Core Modifications

The 2-oxo-1,2-dihydroquinoline moiety participates in electrophilic substitution and oxidation:

  • Electrophilic Aromatic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) preferentially occurs at the 5- and 8-positions of the quinoline ring .

  • Oxidation : K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>/AgNO<sub>3</sub> converts the 2-oxo group to a carboxylic acid .

Reactivity trends in related quinolines:

Quinoline DerivativeReactionPosition ModifiedYield (%)
6-Methyl-2-oxo-1H-quinolin-3-ylNitrationC572
1,2-Dihydro-2-oxoquinolineOxidationC2 → COOH68

Palladium-Catalyzed Cross-Coupling

The quinoline core may undergo C–N bond formation via Buchwald-Hartwig amination if halogenated precursors exist. For example, bromination at C5 followed by coupling with aryl amines using Pd(dba)<sub>2</sub>/XPhos yields biaryl amine derivatives . Similar protocols have achieved 85–92% yields in analogous systems .

Cyclization Reactions

Intramolecular cyclization is feasible under basic conditions:

Starting MaterialBaseProductApplication
N-Cyclopropyl-N-(quinolinylmethyl)amideK<sub>2</sub>CO<sub>3</sub>, DMFTetracyclic lactamAnticancer scaffolds

This reaction mimics the cyclization of β-enaminones to pyrazolo[1,5-a]pyrimidines, where intramolecular nucleophilic attack forms fused heterocycles .

Oxidation of the Methyl Group

The 6-methyl substituent on the quinoline ring can be oxidized to a carboxylic acid using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, as demonstrated in 6-methylquinolin-2-one derivatives .

Comparative Reactivity Table

Key differences between Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- and analogs:

CompoundAmide ReactivityCyclopropane StabilityQuinoline Modifications
Target CompoundHighModerateElectrophilic C5/C8
N-Cyclopropyl-N-(6-methylquinolinyl)methylamineLowLowNitration-resistant
7-(Cyclopropyl)-4-aminoquinolineN/AHighOxidative C2 cleavage

Scientific Research Applications

Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- has shown promise in several biological applications:

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The quinoline moiety often interacts with biological targets such as enzymes and receptors, suggesting that this compound may possess similar activities .
  • Anticancer Properties : Research indicates that derivatives of quinoline compounds can display significant anticancer effects. Specific studies are required to elucidate the mechanisms of action and therapeutic potential of Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- in cancer treatment .
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound to specific biological targets are crucial for understanding its pharmacokinetics and pharmacodynamics. Techniques such as ligand docking studies can provide insights into its potential therapeutic applications .

Antimicrobial Screening

A study evaluated various derivatives of quinoline for their antibacterial activity against Gram-positive and Gram-negative bacteria. Acetamide derivatives showed promising results in inhibiting bacterial growth, indicating potential as new antimicrobial agents .

Anticancer Efficacy

Another research focused on the anticancer properties of quinoline derivatives. Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- was included in a panel of compounds tested against multiple cancer cell lines, revealing significant antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Features of Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound: Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- 1,2-Dihydro-2-oxoquinoline N-Cyclopropyl, N-(quinolinylmethyl), 6-methyl C₁₇H₁₉N₃O₂* ~297.36 Potential kinase inhibition, CNS activity
N-(2,3-Diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline 2,3-Diphenyl, thiouracil-derived side chain C₂₉H₂₂ClN₅O₂S 544.04 Anticancer, topoisomerase inhibition
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 1,2-Dihydro-2-oxoquinoline 6-Chloro, 4-phenyl, sulfanyl linkage, 4-methylphenyl acetamide C₂₄H₁₉ClN₂O₂S 434.94 Antimicrobial, enhanced lipophilicity
2-Cyano-N-[(methylamino)carbonyl]acetamide Simple acetamide Cyano, methylamino carbonyl C₅H₇N₃O₂ 141.13 Uncharacterized toxicity profile

*Note: Exact molecular formula inferred from structural analogs in .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The cyclopropyl group in the target compound may reduce oxidative metabolism compared to straight-chain alkyl groups (e.g., aminopropyl in ).
  • Bioactivity: The dihydroquinoline core in the target compound shares similarities with indenoisoquinoline derivatives (e.g., ), which inhibit topoisomerase I. However, the absence of an indeno-fused ring may alter DNA intercalation efficiency.

Biological Activity

Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- is C16H18N2O2C_{16}H_{18}N_{2}O_{2} with a molecular weight of approximately 270.33 g/mol. The compound features a cyclopropyl group attached to a quinoline derivative, which is known for various pharmacological effects due to its ability to interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures to Acetamide exhibit notable antimicrobial properties. The quinoline moiety is particularly associated with antibacterial and antifungal activities. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0098 mg/mL
Staphylococcus aureus5.64 - 77.38 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that Acetamide may possess similar antimicrobial efficacy, warranting further investigation into its potential applications in treating infections .

Anticancer Activity

The anticancer potential of Acetamide has been explored through various studies focusing on its effects on cancer cell lines. Notably, compounds with an acetamide functional group have shown promise in inhibiting tumor growth in xenograft models. For example, certain derivatives demonstrated significant inhibition of U87MG glioblastoma cells, indicating that modifications to the quinoline structure can enhance anticancer activity .

Synthesis Methods

The synthesis of Acetamide involves several chemical reactions typical for amides and quinolines. Various methods can be employed to optimize yield and purity:

  • Condensation Reactions : Combining the cyclopropyl amine with the appropriate quinoline derivative under controlled conditions.
  • Functional Group Modifications : Altering substituents on the quinoline ring to enhance biological activity.

These synthetic strategies are crucial for developing derivatives that may exhibit improved pharmacological profiles.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in Acetamide allows for diverse biological activities not present in structurally similar compounds. Understanding SAR is essential for predicting the biological behavior of new derivatives:

Compound Name Structure Features Unique Aspects
N-Cyclopropyl-N-(6-methylquinolinyl)methylamineContains a quinoline ringLacks acetamide functionality
7-(Cyclopropyl)-4-aminoquinolineContains amino group instead of acetamideDifferent pharmacological profile
1-CyclopropylquinolinoneSimple cyclopropyl substitution on quinolineFocused on synthetic pathways

These comparisons highlight how specific modifications can lead to variations in biological activity, emphasizing the importance of targeted synthesis in drug development.

Q & A

Q. What are the recommended synthetic routes for preparing Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-?

Methodological Answer: A viable synthesis involves multi-step functionalization. For example, acetylation of intermediate amines can be achieved using acetyl chloride in the presence of Na₂CO₃ in CH₂Cl₂, followed by gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) for purification via thin-layer chromatography (TLC) and recrystallization from ethyl acetate . Key steps include:

  • Reagent stoichiometry : Use 1:3 molar ratios of substrate to acetyl chloride.
  • Purification : Monitor reactions with TLC; optimize recrystallization solvents to improve yield (e.g., 58% yield reported for structurally similar acetamides) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine ¹H/¹³C NMR spectroscopy and ESI/APCI mass spectrometry for validation. For instance:

  • ¹H NMR : Look for characteristic signals like δ 1.21 ppm (isopropyl doublet) and δ 7.39 ppm (aromatic protons) .
  • Mass spec : Confirm molecular ion peaks (e.g., ESI/APCI(+): 347 [M+H]⁺) and adducts (e.g., 369 [M+Na]⁺) .
  • Purity checks : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar acetamide derivatives?

Methodological Answer: Address spectral ambiguities by:

  • Variable temperature NMR : Resolve overlapping signals (e.g., cyclopropane protons) by lowering temperature to slow conformational exchange.
  • 2D NMR (COSY, HSQC) : Assign quaternary carbons (e.g., δ 169.8 ppm for carbonyl groups) and confirm connectivity in crowded regions .
  • Comparative analysis : Cross-reference with databases (e.g., PubChem) for analogous compounds, avoiding unreliable sources like BenchChem .

Q. What experimental design principles optimize reaction yields for N-substituted acetamides?

Methodological Answer: Adopt a Design of Experiments (DoE) approach:

  • Factors to test : Solvent polarity (e.g., CH₂Cl₂ vs. THF), reaction time (3–24 hrs), and stoichiometric ratios (1:1 to 1:5 substrate:reagent).
  • Case study : Stepwise addition of Na₂CO₃ and acetyl chloride improved yields from 45% to 58% in similar morpholinone acetamide syntheses .
  • Scale-up considerations : Use rotary evaporation under reduced pressure (<40°C) to avoid thermal decomposition.

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

Methodological Answer: Focus on substituent modulation :

  • Core modifications : Replace the cyclopropyl group with other aliphatic/aromatic amines (e.g., piperidine, benzyl) to assess steric/electronic effects on activity .
  • Quinolinyl modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-methyl position to evaluate binding affinity changes.
  • Bioassay protocols : Use standardized enzyme inhibition assays (e.g., kinase or protease panels) with IC₅₀ determinations.

Methodological Notes

  • Advanced techniques : For unresolved stereochemistry, employ X-ray crystallography or computational modeling (e.g., DFT) .
  • Ethical reporting : Disclose contradictory data (e.g., batch-to-batch NMR variations) in supplementary materials.

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